[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate
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Overview
Description
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and dioxopyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Formation of the carbamimidothioate group: This can be synthesized through the reaction of an appropriate amine with thiocarbonyldiimidazole or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in sensors or other analytical devices.
Mechanism of Action
The mechanism of action of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: shares similarities with other compounds containing methoxyphenyl and pyrrolidinone groups.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
The uniqueness of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-33-22-12-8-20(9-13-22)29-27(28-17-16-19-6-4-3-5-7-19)35-24-18-25(31)30(26(24)32)21-10-14-23(34-2)15-11-21/h3-15,24H,16-18H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHMQSJQFHYUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NCCC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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